N-[2-(2-Methyl-1H-imidazol-1-YL)ethyl]-3-(3-pyridyl)-1H-pyrazole-5-carboxamide

mGlu5 negative allosteric modulator calcium mobilization assay pyrazole-amide SAR

Researchers mapping mGlu5 NAM SAR often lack probes with both pyrazole and imidazole motifs. This compound bridges that gap: - 2-methylimidazole-ethyl linker introduces H-bond donor/acceptor pair absent in phenyl analogs, enabling site-directed mutagenesis and photoaffinity labeling. - Enables head-to-head microsomal stability comparisons vs. compound 7. - 3-pyridyl group allows salt formation for high-dose oral CNS models. - Orthogonal chemotype to MTEP and fenobam for cross-class phenotype validation. In stock for immediate global shipping.

Molecular Formula C15H16N6O
Molecular Weight 296.33 g/mol
Cat. No. B10999680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-Methyl-1H-imidazol-1-YL)ethyl]-3-(3-pyridyl)-1H-pyrazole-5-carboxamide
Molecular FormulaC15H16N6O
Molecular Weight296.33 g/mol
Structural Identifiers
SMILESCC1=NC=CN1CCNC(=O)C2=CC(=NN2)C3=CN=CC=C3
InChIInChI=1S/C15H16N6O/c1-11-17-5-7-21(11)8-6-18-15(22)14-9-13(19-20-14)12-3-2-4-16-10-12/h2-5,7,9-10H,6,8H2,1H3,(H,18,22)(H,19,20)
InChIKeyYQGKWDHBQJBJMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]-3-(3-pyridyl)-1H-pyrazole-5-carboxamide Baseline


The compound N-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]-3-(3-pyridyl)-1H-pyrazole-5-carboxamide is a synthetic pyrazole-5-carboxamide derivative that incorporates a 2-methylimidazole-ethylamine side chain and a 3-pyridyl substituent at the pyrazole 3-position [1]. Its architecture is characteristic of bi-heterocyclic amides designed to engage the metabotropic glutamate receptor 5 (mGlu5) allosteric pocket, placing it within the well-studied class of mGlu5 negative allosteric modulators (NAMs) [2]. The molecule is structurally related to the prototypical pyrazole-amide series exemplified by compounds 6 and 7 in Chae et al. (2013), where a 4-fluorophenyl ring A and an N-methylpyrazole core conferred single-digit nanomolar mGlu5 antagonism [2]. The imidazole-containing ethyl linker in the target compound introduces a hydrogen-bond-capable heterocycle that could alter the LipE profile relative to simple phenyl- or benzyl-amide analogs, making it a relevant candidate for programs where baseline potency must be balanced against physicochemical property optimization.

mGlu5 NAM chemical probe for SAR and allosteric mapping studies
Hybrid pyrazole-imidazole scaffold designed for potency–polarity balancing
Empirical profiling required; class‑level SAR indicates context‑dependent performance

N-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]-3-(3-pyridyl)-1H-pyrazole-5-carboxamide Specificity


Within the mGlu5 NAM chemical space, subtle modifications to the amide side chain or heterocyclic core produce large shifts in both target potency and metabolic stability that cannot be predicted by structural similarity alone. The Chae et al. (2013) dataset demonstrates that replacing the N-methylpyrazole core with an imidazole (compounds 41–53) raised cLogP by >0.5 units and uniformly eroded LipE, while insertion of a single methylene linker (compound 25) markedly reduced mGlu5 potency [1]. In the pyrazole series, moving the methyl group from the pyrazole N-1 to alternative positions altered metabolic T₁/₂ across species by up to 3-fold (e.g., compound 26 vs. 27) [1]. These steep SAR gradients mean that a generic pyrazole-5-carboxamide or a simple imidazole amide cannot be assumed to replicate the functional and ADME profile of the specific N-[2-(2-methyl-1H-imidazol-1-yl)ethyl] congener; empirical head-to-head data are required for any scientifically justified procurement or lead-selection decision.

SAR sensitivity Minor amide side‑chain modifications produce large potency and LipE shifts; similar pyrazole amides may not replicate the target profile.
Imidazole core penalty Replacing the pyrazole core with imidazole historically increases cLogP and lowers LipE; potency may decrease relative to pyrazole leads.
Metabolic uncertainty The 2‑methylimidazole group may undergo N‑oxidation or hydroxylation; its metabolic stability profile remains uncharacterized.

N-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]-3-(3-pyridyl)-1H-pyrazole-5-carboxamide Evidence


mGlu5 Antagonism: Imidazole Hybrid vs. Pyrazole Amide

The target compound incorporates a 2-methylimidazole moiety in the amide side chain, whereas the prototypical lead compound 7 (4-fluoro ring A, N-methylpyrazole) achieved an IC₅₀ of 1.1 nM in the human mGlu5 calcium mobilization assay [1]. In the Chae et al. series, imidazole core replacement (compounds 41–53) consistently reduced mGlu5 potency relative to pyrazoles, accompanied by a cLogP increase of >0.5 units and lower LipE [1]. The target compound's pyrazole core with an imidazole-ethyl side chain occupies an intermediate structural space; its mGlu5 IC₅₀ must be interpreted against the 1.1 nM benchmark of compound 7 and the potency erosion observed for full imidazole cores. Direct head-to-head data for this exact molecule are not publicly available, but class-level SAR strongly suggests that the imidazole-ethyl linker will modulate both potency and lipophilicity relative to simple aniline-derived amides.

mGlu5 IC₅₀ context
Class-level inference
Compound 7 IC₅₀ = 1.1 nM (pyrazole core); imidazole series less potent; target data not publicly available.
Supports mGlu5 inhibition model selection; potency context may differ significantly from pyrazole lead.
Assay: HEK293 human mGlu5 calcium mobilization; reference MTEP.
mGlu5 negative allosteric modulator calcium mobilization assay pyrazole-amide SAR

LipE: Pyridine-Imidazole vs. 4-Fluoro Phenyl

LipE (pIC₅₀ – cLogP) was a key optimization parameter in the Chae et al. campaign, with compound 7 achieving a LipE of 6.28 at cLogP = 2.68 [1]. The introduction of a 3-pyridyl ring and an imidazole-ethyl side chain is expected to alter both cLogP and pIC₅₀. The imidazole series (41–53) had cLogP values >0.5 units higher than corresponding pyrazoles, resulting in systematically lower LipE [1]. The pyridyl nitrogen adds polarity (cLogP reduction of ~1 unit relative to phenyl), while the 2-methylimidazole contributes additional hydrogen-bond acceptors. The net LipE of the target compound relative to compound 7 will indicate whether the pyridine-imidazole combination achieves an improved balance of potency and polarity for CNS penetration, or whether it falls into the lower-LipE trap observed for the imidazole core series.

LipE balance
Class-level inference
Compound 7 LipE = 6.28; imidazole cores uniformly lower LipE. Target LipE not disclosed.
LipE context may shift with imidazole‑ethyl linker; supports CNS property optimization review.
cLogP and pIC₅₀ needed for empirical LipE calculation.
LipE cLogP physicochemical optimization

Metabolic Stability: Imidazole-Ethyl Linker

Metabolic stability in the pyrazole amide series was sensitive to aromatic substitution pattern. Compound 7 (4-fluoro) showed T₁/₂ values of 34 min (mouse), 66 min (rat), and 82 min (human) in liver microsomes [1]. Introduction of electron-withdrawing groups (Cl, CF₃) improved stability, whereas methyl-substituted analogs (e.g., 26, 27) suffered from methyl hydroxylation and showed variable stability [1]. The 2-methylimidazole group in the target compound introduces a heterocycle that could be subject to N-oxidation or imidazole ring metabolism. The pyrimidine analog 38 demonstrated that increasing the number of ring nitrogens reduced N-oxidation and improved stability across species [1]. Whether the imidazole-ethyl linker emulates the stabilizing effect of pyrimidine 38 or the liability of methyl-substituted aromatics is a key unanswered question for procurement decisions.

Microsomal T₁/₂
Class-level inference
Compound 7 human T₁/₂ = 82 min; imidazole linker metabolic fate unknown.
Metabolic stability context may differ; supports DMPK profiling review.
NADPH‑dependent oxidation; empirical measurement required.
microsomal stability CYP metabolism T₁/₂ mouse rat human

Off-Target Selectivity: Pyridyl vs. Phenyl

The Chae et al. publication focused primarily on mGlu5 potency without reporting broad off-target panels for the pyrazole series. However, class-level knowledge dictates that mGlu5 NAMs with a 3-pyridyl substituent may exhibit distinct selectivity profiles compared to phenyl-substituted analogs due to altered hydrogen-bonding patterns with the allosteric pocket. The target compound's 2-methylimidazole-ethyl side chain introduces an additional basic nitrogen that could interact with aspartate or glutamate residues in other GPCR allosteric sites. Without published selectivity data (e.g., against mGlu1, mGlu2, mGlu3, or unrelated GPCRs), the off-target risk of this hybrid molecule relative to compound 7 (4-fluoro phenyl) cannot be quantified.

Selectivity window
Data to verify
No published selectivity data against mGlu subtypes or broader GPCR panel.
Off‑target risk cannot be excluded; supports orthogonal chemotype validation.
Use MTEP or fenobam to confirm mGlu5 specificity.
mGlu receptor selectivity off-target panel GPCR selectivity

N-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]-3-(3-pyridyl)-1H-pyrazole-5-carboxamide Applications


CNS Lead Optimization: Potency–Property Balance

The compound's hybrid pyrazole-imidazole structure positions it as a chemical probe for exploring the SAR frontier between high-LipE pyrazole amides (compound 7, LipE = 6.28) and lower-LipE imidazole cores [1]. Its procurement is justified when a program needs to empirically determine whether the imidazole-ethyl linker can retain single-digit nanomolar mGlu5 antagonism while improving solubility or reducing hERG binding relative to the phenyl series. The 3-pyridyl group additionally offers a handle for solubility enhancement via salt formation, which may be advantageous for in vivo formulation in CNS behavioral models requiring high-dose oral administration.

Comparative Metabolic Stability Profiling

Because the metabolic fate of the 2-methylimidazole group is unknown relative to the well-characterized 4-fluorophenyl ring (compound 7 T₁/₂: 82 min human) [1], this compound is valuable for side-by-side microsomal incubation studies. Researchers can use it to test whether N-oxidation or imidazole ring hydroxylation predominates, and whether the metabolic profile aligns with the pyrimidine-induced stabilization observed in compound 38 [1]. This scenario applies to DMPK groups evaluating scaffold-hopping strategies for mGlu5 NAMs intended for once-daily oral dosing.

Mapping mGlu5 Allosteric Pocket Interactions

The 2-methylimidazole-ethyl side chain introduces a hydrogen-bond donor/acceptor pair that is absent in the aniline-derived series. This structural feature makes the compound suitable for site-directed mutagenesis or photoaffinity labeling studies aimed at mapping the mGlu5 allosteric binding pocket in regions contacting the amide side chain. When used alongside compound 7 (which lacks the imidazole hydrogen-bonding capacity), the differential shift in IC₅₀ in mutant receptors can reveal whether the imidazole engages a specific residue (e.g., a tyrosine or serine) that contributes to binding free energy.

CNS Target Validation with Orthogonal Chemotypes

Given the absence of published selectivity data, this compound is best deployed as one component of a chemical toolbox that includes structurally distinct mGlu5 NAMs such as MTEP (imidazothiazole) and fenobam (pyrazolopyrimidinone). Its unique pyridine-imidazole scaffold provides orthogonal chemical matter that reduces the risk of compound-specific off-target artifacts in behavioral pharmacology or electrophysiology studies. Procurement is most warranted when a program needs a third structural class to confirm that an mGlu5-mediated phenotype replicates across diverse chemotypes.

Application
Selection Property
Validation Focus
CNS lead optimization: potency–polarity balance
Hybrid pyrazole‑imidazole core with pyridyl handle
mGlu5 IC₅₀ and LipE profiling relative to phenyl series
Comparative metabolic stability profiling
Imidazole‑ethyl linker metabolic vulnerability
Microsomal T₁/₂ determination across species
Mapping mGlu5 allosteric pocket interactions
Hydrogen‑bond‑capable imidazole side chain
Mutagenesis or photoaffinity labeling response shift
CNS target validation with orthogonal chemotypes
Orthogonal pyridine‑imidazole scaffold
Phenotype replication across diverse mGlu5 NAM chemotypes
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